

Neopentyl Bromide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2,2-dimethylpropane**

Cat. No.: **B145997**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl bromide, also known as **1-bromo-2,2-dimethylpropane**, is a sterically hindered organohalide that serves as a valuable building block in organic synthesis. Its unique structural properties significantly influence its reactivity, often leading to slow reaction rates and molecular rearrangements. This technical guide provides an in-depth overview of neopentyl bromide, including its physicochemical properties, synthesis, and key reactions. Detailed experimental protocols for its use in Grignard reactions and substitution reactions are provided, along with visual representations of its primary reaction pathways to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Core Properties of Neopentyl Bromide

Neopentyl bromide is a colorless liquid at room temperature.^[1] Its highly branched structure, featuring a quaternary carbon adjacent to the bromine-bearing carbon, is central to its chemical behavior.^[1]

Property	Value	References
CAS Number	630-17-1	[1] [2] [3]
Molecular Formula	C ₅ H ₁₁ Br	
Molecular Weight	151.04 g/mol	[1] [2]
Appearance	Colorless liquid	[1] [4]
Boiling Point	105-106 °C	[1] [4]
Flash Point	7 °C	[1]
Solubility	Soluble in ethanol, ether, acetone, and benzene; insoluble in water.	[1]

Synthesis of Neopentyl Bromide

Newer synthesis methods have made neopentyl bromide more readily available. One effective method involves the reaction of neopentyl alcohol with triphenyl phosphite and methyl iodide.

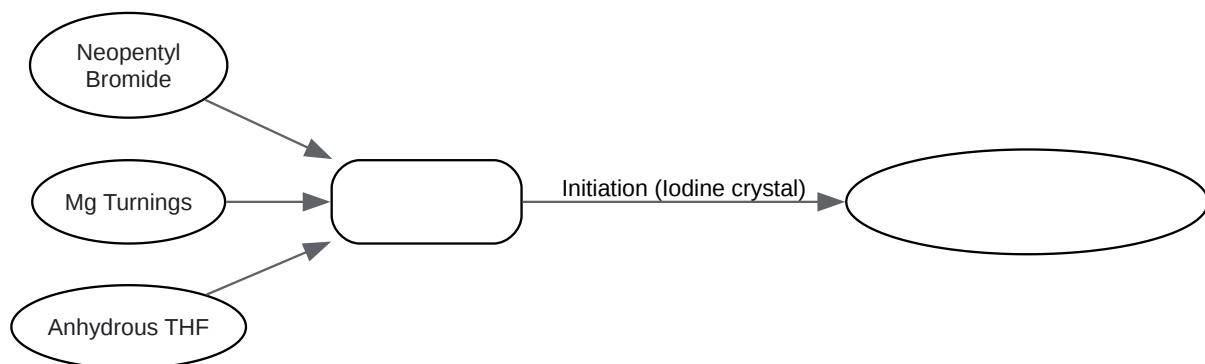
Key Reactions and Mechanisms

The steric hindrance of the neopentyl group dramatically affects the kinetics and outcomes of its reactions.

Nucleophilic Substitution Reactions (SN1 and SN2)

Neopentyl bromide is known for its slow participation in both SN1 and SN2 reactions.[\[5\]](#)

- SN2 Reactions: Direct backside attack by a nucleophile is severely hindered by the bulky t-butyl group. Consequently, SN2 reactions with neopentyl bromide are exceptionally slow.[\[5\]](#)
- SN1 Reactions: The formation of a primary carbocation is highly unfavorable. When forced under SN1 conditions (e.g., solvolysis in a weak nucleophile like water with heating), the reaction proceeds with a rearrangement. A methyl shift occurs to form a more stable tertiary carbocation, leading to a rearranged product.[\[5\]](#)[\[6\]](#)



[Click to download full resolution via product page](#)

Caption: SN1 reaction pathway of neopentyl bromide with rearrangement.

Grignard Reagent Formation

Neopentyl bromide can be used to form a Grignard reagent, neopentylmagnesium bromide, which is a useful, albeit sterically hindered, nucleophile in organic synthesis.

[Click to download full resolution via product page](#)

Caption: Workflow for the formation of neopentylmagnesium bromide.

Dehydrohalogenation

Treatment of neopentyl bromide with a strong, non-nucleophilic base like alcoholic potassium hydroxide leads to an elimination reaction. Due to the absence of a β -hydrogen, a rearrangement occurs, resulting in the formation of 2-methyl-2-butene as the major product.^[4]

Experimental Protocols

Formation of Neopentylmagnesium Bromide (Grignard Reagent)

Objective: To prepare a solution of neopentylmagnesium bromide in tetrahydrofuran (THF).

Materials:

- Magnesium turnings
- Neopentyl bromide
- Anhydrous tetrahydrofuran (THF)
- Iodine crystal (as an initiator)
- 500 mL three-necked round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

- Assemble the flame-dried 500 mL flask with a magnetic stirrer, reflux condenser, and dropping funnel under a stream of dry nitrogen.
- Place the magnesium turnings in the flask.
- Add 50 mL of anhydrous THF and a single crystal of iodine to the flask.
- Dissolve the neopentyl bromide in 100 mL of anhydrous THF and place it in the dropping funnel.
- Add approximately 15 mL of the neopentyl bromide solution to the magnesium. The reaction should initiate, as indicated by cloudiness and gentle refluxing of the THF. If the reaction does not start, gently warm the flask.
- Once initiated, add the remaining neopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
- Cool the solution to room temperature. The resulting gray-black solution is the Grignard reagent, ready for use or titration.

Williamson Ether Synthesis (Illustrative)

While neopentyl bromide is a poor substrate for direct SN2 reactions like the Williamson ether synthesis due to steric hindrance, this general protocol illustrates the procedure where a more suitable primary alkyl halide would be used.

Objective: To synthesize an ether via the Williamson ether synthesis.

Materials:

- An alcohol (e.g., ethanol)
- A strong base (e.g., sodium hydride)
- A primary alkyl halide (e.g., ethyl bromide)
- Anhydrous solvent (e.g., THF)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Inert atmosphere setup

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol in the anhydrous solvent.
- Carefully add the strong base portion-wise to the solution to form the alkoxide.

- Once the alkoxide formation is complete, add the primary alkyl halide to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
- Purify the crude product by distillation or column chromatography.

Applications in Industry

Neopentyl bromide is a key intermediate in several industrial applications:

- Pharmaceuticals: The neopentyl group can be incorporated into drug molecules to enhance properties such as solubility, stability, and bioavailability.[\[1\]](#)
- Agrochemicals: It is used in the synthesis of certain pesticides and herbicides.[\[1\]](#)

Conclusion

Neopentyl bromide presents a unique case study in organic chemistry where steric effects dominate its reactivity. While its direct substitution reactions are slow, it remains a valuable synthon, particularly for the introduction of the sterically demanding neopentyl group via Grignard reagents and for studying rearrangement mechanisms. A thorough understanding of its properties and reaction pathways is crucial for its effective utilization in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]

- 2. 2.benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. The dehydrohalogenation of neopentyl bromide with alcoholic class 11 chemistry NEET [vedantu.com]
- 5. [m.youtube.com](http://5.youtube.com) [m.youtube.com]
- 6. [youtube.com](http://6.youtube.com) [youtube.com]
- To cite this document: BenchChem. [Neopentyl Bromide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145997#neopentyl-bromide-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com